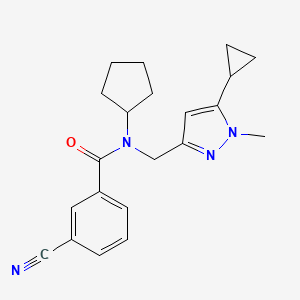

3-cyano-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

描述

属性

IUPAC Name |

3-cyano-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-24-20(16-9-10-16)12-18(23-24)14-25(19-7-2-3-8-19)21(26)17-6-4-5-15(11-17)13-22/h4-6,11-12,16,19H,2-3,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCIVLGYNKKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC(=C3)C#N)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Cyano-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound is classified as a benzamide derivative and contains multiple functional groups, including a cyano group, a cyclopentyl moiety, and a pyrazole structure, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 365.49 g/mol. The structural complexity arises from the combination of cyclic structures and functional groups, making it an interesting candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1787880-27-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with suitable diketones.

- Introduction of the Cyclopropyl Group : Cyclopropyl halides are used in nucleophilic substitution reactions.

- Attachment of the Cyclopentyl Group : This can be done using cyclopentyl halides in substitution reactions.

- Formation of the Benzamide Moiety : Involves coupling reactions between amines and carboxylic acids.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

- Ames Test for Mutagenicity : A related compound was tested and showed strong positive results in the Ames assay, indicating potential mutagenic properties .

- In Vitro Cytotoxicity Studies : Research demonstrated that pyrazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance their efficacy .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Cyano-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzamide (CAS: 1448052-51-4)

- Molecular Formula : C16H16N4O

- Molecular Weight : 280.3 g/mol

- Key Differences: Lacks the N-cyclopentyl group, resulting in a simpler structure and lower molecular weight. Shares the pyrazole-methyl-cyclopropyl and cyano-benzamide motifs.

- Commercial availability (priced at $523–$1,656 for 1–100 mg) suggests its use as a building block in drug discovery .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C12H17NO2

- Molecular Weight : 207.27 g/mol

- Key Differences: Substituted with a hydroxy-dimethylethyl group instead of cyclopentyl/pyrazole groups. Contains a methyl group on the benzamide core rather than a cyano group.

- Implications: The hydroxyl group enables hydrogen bonding, making it suitable as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions.

2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide

- Key Differences: Features a chloropyridyl and pyridylphenyl substituents instead of cyclopentyl/pyrazole groups. Contains a benzotriazolyl-acetamide core rather than a cyano-benzamide.

- Implications :

Structural and Functional Group Analysis

- Electron-Withdrawing Effects: The cyano group in the target compound and BK41500 may stabilize the benzamide core through electron withdrawal, influencing electronic properties and reactivity.

- Hydrogen Bonding: Unlike the hydroxyl-containing analog in , the target compound’s lack of hydrogen-bond donors may limit its utility in coordination chemistry.

Research and Development Outlook

- Catalysis : The benzamide core could act as a directing group in C–H activation reactions, though steric bulk from the cyclopentyl group might limit coordination efficiency.

常见问题

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from independent assays using random-effects models to account for variability (e.g., differing IC₅₀ values due to assay conditions).

- Principal Component Analysis (PCA) : Identify outliers in datasets caused by experimental artifacts (e.g., solvent interference in absorbance readings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。